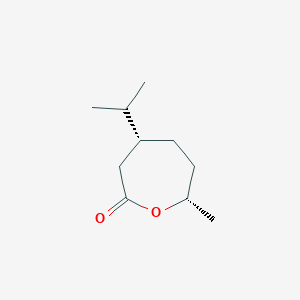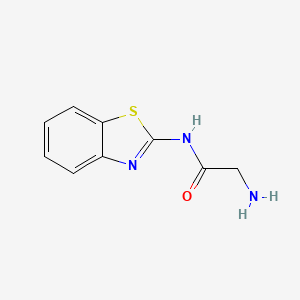
2,6-Dinitro-9-fluorenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dinitro-9-fluorenone is a chemical compound with the molecular formula C₁₃H₆N₂O₅. It is a nitrated derivative of fluorenone, characterized by the presence of two nitro groups at the 2 and 6 positions on the fluorenone ring. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitro-9-fluorenone typically involves the nitration of fluorenone. The process begins with the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions. The reaction mixture is then quenched, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is typically purified using industrial crystallization techniques to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
2,6-Dinitro-9-fluorenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized nature of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic aromatic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Major Products Formed
Reduction: The major products are 2,6-diamino-9-fluorenone.
Substitution: The products depend on the substituent introduced, such as 2,6-dimethoxy-9-fluorenone.
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2,6-Dinitro-9-fluorenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dinitro-9-fluorenone involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to undergo reduction and form reactive species is key to its biological activity.
類似化合物との比較
Similar Compounds
- 2,7-Dinitro-9-fluorenone
- 2,4-Dinitrofluorene
- 2,6-Dinitrofluorene
Uniqueness
2,6-Dinitro-9-fluorenone is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to other dinitrofluorenones, it has distinct chemical properties that make it suitable for specific industrial and research applications.
特性
CAS番号 |
58160-30-8 |
|---|---|
分子式 |
C13H6N2O5 |
分子量 |
270.20 g/mol |
IUPAC名 |
2,6-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H |
InChIキー |
XHBAHYMCKJTKJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



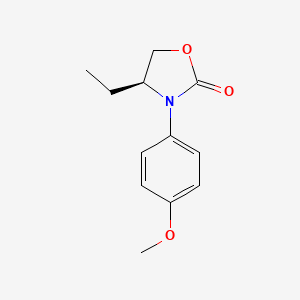
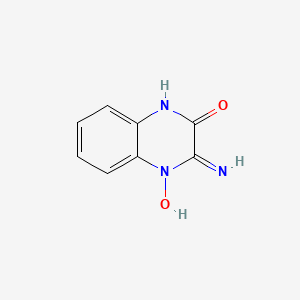
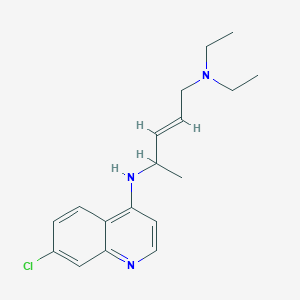
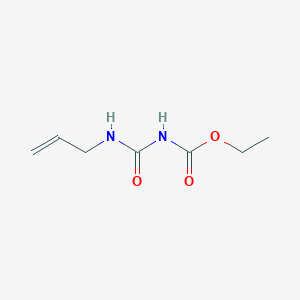
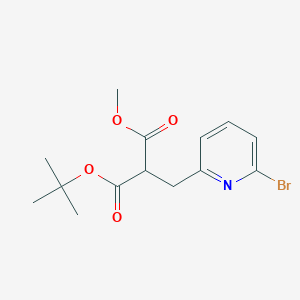

![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
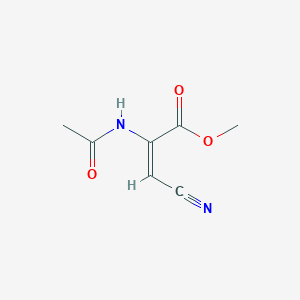
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
